molecular formula C30H42O12 B564238 [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone CAS No. 1076199-12-6

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone

Cat. No.: B564238
CAS No.: 1076199-12-6
M. Wt: 594.654
InChI Key: WRWKJNHZPLBAPY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :

    • Aromatic protons : Multiplets at δ 6.8–7.2 ppm (12H, aryl–H).
    • Ethoxymethoxy groups :
      • –OCH2O–: δ 4.8–5.1 ppm (10H, m).

        –OCH2CH3: δ 3.4–3.6 ppm (12H, q), δ 1.2–1.4 ppm (18H, t).
    • Oxiranyl protons : δ 3.1–3.3 ppm (2H, dd, J = 4.2 Hz).
  • ¹³C NMR (125 MHz, CDCl₃) :

    • Ketone carbonyl : δ 195.2 ppm.
    • Aromatic carbons : δ 110–150 ppm.
    • Ethoxymethoxy carbons :
      –OCH2O–: δ 94–98 ppm.
      –OCH2CH3: δ 63–67 ppm (CH2), δ 15–17 ppm (CH3).

Infrared (IR) Spectroscopy

Prominent absorptions (cm⁻¹):

  • C=O stretch : 1715 (strong, ketone).
  • C–O–C asymmetric stretch : 1240–1260 (ether linkages).
  • Aromatic C–H bend : 830–890 (para-substituted phenyl).

Mass Spectrometry

  • Molecular ion peak : m/z 594.2676 [M]⁺ (calc. for C₃₀H₄₂O₁₂).
  • Fragmentation :
    • Loss of ethoxymethoxy groups (–OCH2OCH2CH3, m/z 101) at m/z 493, 392, 291.
    • Oxirane ring cleavage yielding m/z 177 [C10H9O3]⁺.

Table 1: Summary of Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 3.1–3.3 ppm (dd, J = 4.2 Hz) Oxiranyl protons
¹³C NMR δ 195.2 ppm Ketone carbonyl
IR 1715 cm⁻¹ C=O stretch
HRMS m/z 594.2676 [M]⁺ Molecular ion

Properties

IUPAC Name

[3-[3,4-bis(ethoxymethoxy)phenyl]oxiran-2-yl]-[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-6-32-16-37-22-14-25(40-19-35-9-4)27(26(15-22)41-20-36-10-5)28(31)30-29(42-30)21-11-12-23(38-17-33-7-2)24(13-21)39-18-34-8-3/h11-15,29-30H,6-10,16-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKJNHZPLBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C=C(C=C3OCOCC)OCOCC)OCOCC)OCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675698
Record name {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-12-6
Record name {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethoxymethoxy Protection Mechanism

Phenolic hydroxyl groups are protected using ethoxymethyl chloride (EOM-Cl) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C. For example, protection of 3,4-dihydroxybenzaldehyde with EOM-Cl yields 3,4-bis(ethoxymethoxy)benzaldehyde, a key intermediate.

Optimization of Protection Conditions

  • Solvent : DCM offers faster reaction times due to its low polarity, while DMF enhances solubility for bulkier substrates.

  • Base : K₂CO₃ is preferred for its mild basicity and ease of removal during workup.

  • Temperature : Reactions conducted at 0°C minimize side reactions such as over-alkylation.

Epoxidation of Alkene Precursors

Epoxidation Strategies

The oxirane ring is introduced via epoxidation of a vicinal diol or alkene precursor. For the target compound, a styrene-type alkene adjacent to the methanone group is likely epoxidized using one of the following methods:

Base-Mediated Epoxidation

A chlorohydrin intermediate (e.g., 1-chloro-2-hydroxy-4-phenylbutane) is treated with a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar solvent system (e.g., isopropanol/water). This method, exemplified in the synthesis of (2R,3S)-3-tert-butoxycarbonylamino-1,2-epoxy-4-phenylbutane, achieves yields exceeding 90% under optimized conditions.

Representative Reaction Conditions

BaseSolvent SystemTemperatureYieldDiastereomeric Ratio
NaOHIsopropanol/water0°C93%>99:1
K₂CO₃Methanol/water25°C93.5%96.8:3.2
NaOHAcetone/water25°C75%97.9:2.1

Data adapted from analogous epoxidation protocols.

Acid-Catalyzed Epoxidation

While less common for acid-sensitive substrates, peracid-mediated epoxidation (e.g., with meta-chloroperbenzoic acid, mCPBA) could be employed for electron-deficient alkenes.

Coupling Reactions for Methanone Assembly

Friedel-Crafts Acylation

The methanone moiety is introduced via Friedel-Crafts acylation, where an acyl chloride reacts with an electron-rich aromatic ring. For example, reaction of 2,4,6-tris(ethoxymethoxy)benzene with 3-[3,4-bis(ethoxymethoxy)phenyl]oxirane carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the target compound.

Suzuki-Miyaura Coupling

Alternative approaches may employ palladium-catalyzed cross-coupling to link pre-formed oxirane-containing aryl boronic acids with triflate-activated ketones.

Purification and Characterization

Crystallization Techniques

Crystallization is critical for isolating high-purity product. Seed crystals are introduced during cooling (e.g., from 25°C to -10°C) to induce controlled nucleation. For example, a mixture of acetone and water (3:1 v/v) effectively crystallizes epoxide derivatives with >95% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials and byproducts.

Analytical Validation

  • HPLC : Monitoring diastereomeric ratios (e.g., 96.7:3.3 for (2R,3S)/(2S,3S) isomers).

  • NMR : Confirmation of ethoxymethoxy resonances (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂).

Challenges and Optimization Opportunities

Diastereoselectivity

Base-mediated epoxidation favors the trans-diastereomer, but residual cis-isomers (<5%) may require chiral resolution.

Solvent Compatibility

Ethoxymethoxy groups are hydrolytically stable but may degrade under prolonged exposure to strong acids.

Scalability

Large-scale reactions necessitate efficient solvent recovery systems (e.g., isopropanol/water azeotrope distillation).

Chemical Reactions Analysis

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Synthesis
The compound is primarily recognized for its role as an intermediate in the preparation of (±)-Taxifolin, a flavonoid known for its antioxidant properties and potential therapeutic benefits against various diseases . Taxifolin has been studied for its effects on cardiovascular health and inflammation, making this compound crucial in developing related pharmaceuticals.

2. Anti-Fibrotic Properties
Research indicates that compounds similar to [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone may exhibit anti-fibrotic effects by inhibiting the TGF-beta signaling pathway. This pathway is implicated in fibrosis-related diseases such as liver cirrhosis and pulmonary fibrosis . The modulation of such pathways could lead to new therapeutic strategies for managing fibrotic conditions.

Polymer Science Applications

1. Ring-Opening Polymerization
The compound can be utilized in radical ring-opening polymerization processes. This application is particularly relevant in synthesizing biodegradable polymers from epoxidized oils, which are gaining traction due to their environmental benefits . The ability to incorporate such compounds into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials.

Data Table: Summary of Applications

Application Area Specific Use Potential Benefits
Medicinal ChemistryIntermediate for (±)-Taxifolin synthesisAntioxidant properties; potential therapeutic effects
Anti-Fibrotic ResearchInhibition of TGF-beta signalingPossible treatments for fibrosis-related diseases
Polymer ScienceRadical ring-opening polymerizationDevelopment of biodegradable polymers

Case Studies

Case Study 1: Synthesis of Taxifolin
In a study focusing on the synthesis of (±)-Taxifolin from this compound, researchers demonstrated that this compound could effectively yield Taxifolin with high purity. The study highlighted the efficiency of using this intermediate in multi-step synthetic routes that are essential for producing complex natural products .

Case Study 2: Anti-Fibrotic Research
A recent investigation into the anti-fibrotic properties of related compounds revealed that they could significantly reduce collagen deposition in fibroblasts subjected to TGF-beta stimulation. These findings suggest that derivatives of this compound could be explored further as therapeutic agents for managing fibrosis .

Mechanism of Action

The mechanism of action of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The ethoxymethoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its ethoxymethoxy substituents and oxiranyl group, which distinguish it from other methanone derivatives. Below is a comparative analysis with three analogs:

Compound Name Key Substituents Molecular Weight Notable Properties
[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone Trifluoromethyl (-CF₃), trifluoromethoxy (-OCF₃) 438.2 g/mol High electronegativity; used in agrochemicals and fluorinated polymers.
Methanone, bis[4-(2-hydroxyethoxy)phenyl]- Hydroxyethoxy (-OCH₂CH₂OH) 302.3 g/mol Polar, water-soluble; potential use in UV-curable resins.
[Target Compound] Ethoxymethoxy (-OCH₂CH₂OCH₂CH₃), oxiranyl ~650–700 g/mol* High lipophilicity; epoxide group may confer reactivity in ring-opening reactions.

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: Trifluoromethyl/trifluoromethoxy groups () increase electronegativity and stability against oxidation but reduce solubility in polar solvents. Hydroxyethoxy groups () enhance hydrophilicity and hydrogen-bonding capacity, making them suitable for aqueous formulations.

Epoxide Reactivity :
The oxiranyl group in the target compound introduces reactivity absent in the analogs above. This moiety is prone to nucleophilic attack (e.g., by amines or thiols), enabling covalent modifications in drug design or polymer crosslinking .

Table: Comparative Physicochemical Data
Property Target Compound Trifluoromethyl Analog Hydroxyethoxy Analog
LogP (Predicted) ~4.5–5.0 3.8 1.2
Water Solubility Low Very low Moderate
Hydrogen Bond Donors 0 0 2
Rotatable Bonds 12–15 4 6

Critical Notes

Structural Similarity vs.

Research Limitations : Direct comparative biological data are absent; predictions rely on substituent trends and analog studies.

Synthetic Challenges : The target compound’s multiple ethoxymethoxy groups necessitate stringent protection-deprotection strategies, increasing synthesis complexity compared to analogs .

Biological Activity

The compound [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27_{27}H38_{38}O7_{7}
  • Molecular Weight : 470.58 g/mol

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:

  • Antioxidant Activity : The presence of ethoxymethoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production and could have implications in skin pigmentation disorders.

1. Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that they effectively quench free radicals in vitro. The compound's structure suggests it may possess similar antioxidant capabilities, potentially protecting cells from oxidative damage.

2. Enzyme Inhibition

Research into compounds with similar scaffolds indicates significant inhibition of mushroom tyrosinase. For instance, compounds with resorcinol structures exhibited IC50_{50} values as low as 0.51 μM, suggesting strong inhibitory potency against this enzyme . While specific data for our compound is limited, its structural attributes imply a potential for similar activity.

CompoundIC50_{50} (μM)Mechanism
Compound A (Resorcinol derivative)0.51Tyrosinase inhibition
Compound B (Similar scaffold)14.33Tyrosinase inhibition

3. Cytotoxicity Studies

In cytotoxicity assays conducted on B16F10 melanoma cells, related compounds showed varying degrees of cytotoxicity. Notably, compounds with strong tyrosinase inhibition did not exhibit significant cytotoxic effects at concentrations up to 5 μM after 72 hours . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

A recent study explored the effects of a structurally related compound on cellular signaling pathways involved in apoptosis and cell survival. The findings indicated that the compound activated ERK/MAPK and PI3K/Akt pathways, promoting cell survival under oxidative stress conditions . This mechanism could be relevant for the compound , particularly in contexts where oxidative stress plays a role in disease pathology.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the complex ethoxymethoxy and oxiranyl substituents in this compound?

  • Methodology : Multi-step synthesis involving selective protection/deprotection of hydroxyl groups using ethoxymethyl (EOM) protecting agents. For example, stepwise alkylation of phenolic hydroxyl groups with chloromethyl ethyl ether under basic conditions (e.g., K₂CO₃/DMF) can introduce ethoxymethoxy groups. Epoxidation of a styrene intermediate (via reaction with mCPBA or VO(acac)₂/tert-butyl hydroperoxide) generates the oxiranyl moiety. Purification via gradient silica gel chromatography is critical due to the compound’s polarity and sensitivity .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., integration ratios for ethoxymethoxy protons at δ 3.4–3.8 ppm and oxiranyl protons at δ 3.1–3.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete protection or epoxidation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Monitor decomposition via TGA/DSC at 25–100°C.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the oxiranyl group.
  • Humidity Control : Use desiccants to avoid hydrolysis of ethoxymethoxy groups .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxymethoxy substituents influence the compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., amines, thiols) under controlled conditions (solvent, temperature). Compare reaction rates with analogs lacking ethoxymethoxy groups. Density Functional Theory (DFT) calculations can model electron density distribution and transition states to explain regioselectivity .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be resolved?

  • Methodology : Use hyphenated techniques:

  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed ethoxymethoxy groups or oxidized oxiranyl moieties) with MRM (multiple reaction monitoring).
  • NMR Cryoprobes : Enhance sensitivity for low-abundance impurities.
  • Isotopic Labeling : Track degradation pathways using ¹³C-labeled ethoxymethoxy groups .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding free energies (MM-PBSA/GBSA).
  • QSAR : Corlate substituent patterns (e.g., ethoxymethoxy position) with activity data from analogs .

Contradictory Data and Troubleshooting

Q. Discrepancies observed in NMR spectra between synthetic batches: How to identify the source?

  • Methodology :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) causing signal splitting.
  • COSY/NOESY : Assign overlapping peaks and confirm spatial proximity of substituents.
  • Elemental Analysis : Rule out inorganic impurities (e.g., residual catalysts like DIPEA or Pd) .

Q. Inconsistent biological activity data across assays: How to resolve?

  • Methodology :

  • Dose-Response Curves : Test across multiple concentrations (nM–μM) to identify non-linear effects.
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) to ensure uniform dissolution.
  • Off-Target Screening : Employ proteome-wide profiling (e.g., affinity pulldown-MS) to identify unintended interactions .

Safety and Handling

Q. What precautions are necessary to mitigate acute toxicity risks during in vivo studies?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and handling powders to avoid inhalation.
  • Emergency Protocols : Administer activated charcoal for accidental ingestion and rinse eyes with saline for 15+ minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.